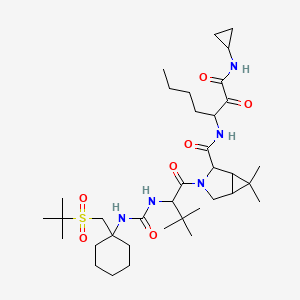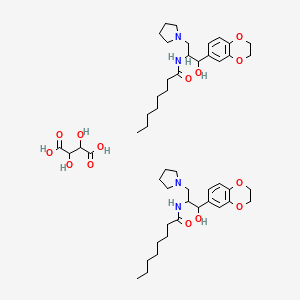
Tanzisertib(CC-930)
Overview
Description
Tanzisertib(CC-930) is a useful research compound. Its molecular formula is C21H24ClF3N6O2 and its molecular weight is 484.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tanzisertib(CC-930) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tanzisertib(CC-930) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Fibrosis Pathology : Tanzisertib was identified during the search for JNK inhibitors with an increased JNK1 bias, which is primarily responsible for fibrosis pathology. A novel series of JNK inhibitors demonstrating an increased JNK1 bias was synthesized, leading to the selection of CC-90001 for clinical development in idiopathic pulmonary fibrosis (Nagy et al., 2021).
Interspecies Differences in Metabolism : The in vitro metabolism of Tanzisertib was investigated across various species, revealing significant interspecies differences. In human and dog hepatocytes, primary metabolic pathways were direct glucuronidation and oxidation of cyclohexanol. Human aldo-keto reductases AKR1C1, 1C2, 1C3, and 1C4 were responsible for oxido-reduction of Tanzisertib (Atsriku et al., 2015).
Metabolism and Disposition in Humans : Following oral administration, Tanzisertib was primarily metabolized via oxidation and conjugation pathways, showing significant metabolic differences across species. The study helped understand its pharmacokinetics and metabolism in humans (Atsriku et al., 2015).
Potential for Treating Dermal Fibrosis : Tanzisertib showed antifibrotic effects in vitro and in vivo models of dermal fibrosis, suggesting its potential for treating systemic sclerosis. It inhibited JNK and prevented dermal thickening, myofibroblast differentiation, and collagen accumulation in fibrosis models (Reich et al., 2012).
Discovery as an Oral Anti-Fibrotic Agent : The discovery process of Tanzisertib as an orally active anti-fibrotic JNK inhibitor is detailed. It was identified as a development candidate for idiopathic pulmonary fibrosis (IPF) due to its potent, selective inhibition properties (Krenitsky et al., 2012).
Evaluation in Diabetic Nephropathy : Tanzisertib was evaluated as an early intervention treatment for diabetic nephropathy in hypertensive rats. It did not prevent the progression of early diabetic renal injury, indicating that its efficacy might be limited in certain conditions (Lim et al., 2011).
properties
IUPAC Name |
4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O2.ClH/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13;/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29);1H/t12?,13-,14?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXDTOPRHDNSM-GGGYYQAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9S,10R,12R,13R,14R,17R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8082386.png)
![7-(3,5-Dihydroxy-2-methylcyclohexen-1-yl)-14-methyl-13-(6-methylheptan-2-yl)-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B8082393.png)
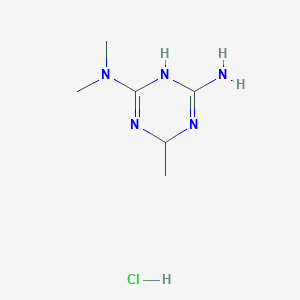
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride](/img/structure/B8082399.png)
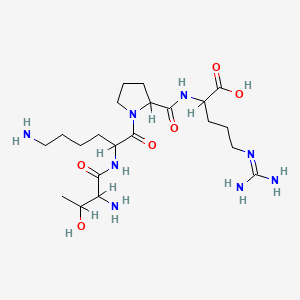
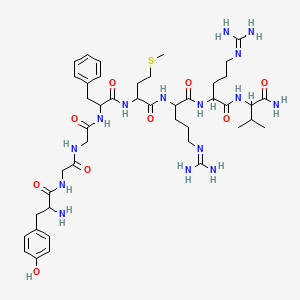

![N-(oxolan-2-ylmethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B8082444.png)

